molecular formula C10H13ClN2O B176090 N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide CAS No. 109902-33-2

N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide

Cat. No. B176090
M. Wt: 212.67 g/mol
InChI Key: ONKODOZZUYXQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide is a chemical compound that has been widely studied for its potential use as a drug. It is commonly referred to as CP-945,598 and is a selective antagonist of the cannabinoid receptor CB1.

Mechanism Of Action

CP-945,598 is a selective antagonist of the cannabinoid receptor CB1. It works by blocking the binding of endocannabinoids to the CB1 receptor, which leads to a reduction in the activity of the endocannabinoid system. This, in turn, leads to a reduction in inflammation and other physiological processes that are regulated by the endocannabinoid system.

Biochemical And Physiological Effects

CP-945,598 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis. Additionally, it has been shown to reduce food intake and body weight in animal models of obesity. CP-945,598 has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages And Limitations For Lab Experiments

One advantage of using CP-945,598 in lab experiments is that it is a selective antagonist of the CB1 receptor, which allows for more precise targeting of the endocannabinoid system. However, one limitation is that it may not be effective in all animal models, as the endocannabinoid system can vary between species.

Future Directions

There are several future directions for research on CP-945,598. One area of interest is the potential use of CP-945,598 in the treatment of pain. Additionally, further research is needed to determine the long-term safety and efficacy of CP-945,598 in humans. Finally, more research is needed to fully understand the mechanisms of action of CP-945,598 and its potential use in the treatment of other diseases and disorders.

Synthesis Methods

CP-945,598 is synthesized through a multi-step process starting with the reaction of 2-chloro-3-pyridinecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium hydride and 4-bromo-2-fluorobenzonitrile to form the final product, CP-945,598.

Scientific Research Applications

CP-945,598 has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease, multiple sclerosis, and other autoimmune disorders. Additionally, CP-945,598 has been investigated for its potential use in the treatment of obesity, addiction, and pain management.

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKODOZZUYXQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide

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